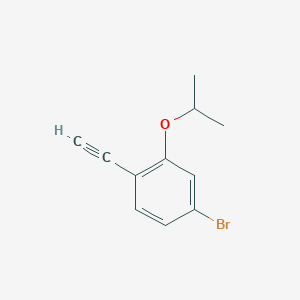

4-Bromo-1-ethynyl-2-isopropoxybenzene

説明

4-Bromo-1-ethynyl-2-isopropoxybenzene is a substituted aromatic compound featuring a bromine atom at the para position (C4), an ethynyl (-C≡CH) group at the ortho position (C1), and an isopropoxy (-OCH(CH₃)₂) group at the meta position (C2). Its molecular formula is C₁₁H₁₁BrO, with a calculated molecular weight of 239.11 g/mol. This compound is hypothesized to serve as a building block in synthesizing conjugated polymers or bioactive molecules due to its versatile functional groups .

特性

分子式 |

C11H11BrO |

|---|---|

分子量 |

239.11 g/mol |

IUPAC名 |

4-bromo-1-ethynyl-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H11BrO/c1-4-9-5-6-10(12)7-11(9)13-8(2)3/h1,5-8H,2-3H3 |

InChIキー |

BBIAUQGOXGNFGC-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C#C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethynyl-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 1-ethynyl-2-isopropoxybenzene. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

4-Bromo-1-ethynyl-2-isopropoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts and copper co-catalysts are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce larger, more complex aromatic compounds .

科学的研究の応用

4-Bromo-1-ethynyl-2-isopropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-Bromo-1-ethynyl-2-isopropoxybenzene involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs are listed below, with variations in substituents impacting reactivity, physical properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| 4-Bromo-1-ethynyl-2-isopropoxybenzene | Not Available | C₁₁H₁₁BrO | 239.11 | 4-Br, 1-ethynyl, 2-isopropoxy |

| 4-Bromo-1-chloro-2-isopropoxybenzene | 637022-52-7 | C₉H₁₀BrClO | 273.54 | 4-Br, 1-Cl, 2-isopropoxy |

| 4-Bromo-2-chloro-1-isopropoxybenzene | 201849-21-0 | C₉H₁₀BrClO | 273.54 | 4-Br, 2-Cl, 1-isopropoxy |

| 4-Bromo-1-isopropyl-2-methoxybenzene | 1369775-86-9 | C₁₀H₁₃BrO | 229.11 | 4-Br, 1-isopropyl, 2-methoxy |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | C₁₅H₁₄BrClO | 341.63 | 4-Br, 1-Cl, 2-(4-ethoxybenzyl) |

Key Observations :

- Ethynyl vs. Chloro : The ethynyl group in the target compound enables participation in alkyne-based coupling reactions, whereas chloro substituents (e.g., 637022-52-7, 201849-21-0) are better suited for nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .

- Isopropoxy vs.

- Benzyl Substituents : The 4-ethoxybenzyl group in 461432-23-5 introduces extended conjugation, which may alter electronic properties and UV absorption profiles .

Physicochemical Properties

- Solubility : The ethynyl group’s linear geometry and isopropoxy’s hydrophobicity likely reduce aqueous solubility compared to methoxy derivatives. Chloro analogs may exhibit similar solubility due to comparable polarity.

- Stability : Ethynyl-containing compounds may require stabilization to prevent polymerization, whereas chloro analogs are generally more stable under standard conditions .

- Melting/Boiling Points : Higher molecular weight chloro derivatives (e.g., 273.54 g/mol) may have elevated melting points compared to the target compound (239.11 g/mol), though crystallinity also depends on substituent symmetry .

Research Findings and Industrial Relevance

- Reactivity : Ethynyl groups enable modular synthesis routes, as demonstrated in palladium-catalyzed couplings, while chloro substituents offer cost-effective pathways for large-scale production .

- Toxicity: Bromo and chloro compounds may pose environmental hazards, requiring careful handling. Ethynyl derivatives, though reactive, are less studied for toxicity compared to diaminobenzene analogs (e.g., 1575-37-7), which are known sensitizers .

- Commercial Availability : Methoxy and isopropoxy derivatives (e.g., 1369775-86-9) are commercially available (e.g., American Elements), highlighting their utility in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。